
5-Hydroxy Propafenone Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy Propafenone Sulfate is a metabolite of propafenone, a class Ic antiarrhythmic drug used to maintain sinus rhythm in patients with atrial fibrillation . This compound is formed through the hepatic metabolism of propafenone and has similar pharmacological properties . It is primarily used in research settings to study its effects on cardiac ion channels and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propafenone Sulfate involves the hydroxylation of propafenone. This reaction is typically mediated by the cytochrome P450 enzyme CYP2D6 . The hydroxylation occurs at the aromatic ring of propafenone, resulting in the formation of 5-Hydroxy Propafenone . The sulfate group is then introduced through a sulfonation reaction using sulfuric acid or a suitable sulfonating agent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to achieve high yields and purity . The final product is purified using techniques like crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Propafenone Sulfate undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl group can occur under specific conditions.
Reduction: The compound can be reduced to its corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy Propafenone Sulfate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Hydroxy Propafenone Sulfate involves its interaction with cardiac ion channels. It primarily blocks the HERG (human ether-a-go-go-related gene) potassium channels, which are crucial for cardiac repolarization . By inhibiting these channels, the compound prolongs the action potential duration and refractory period, thereby exerting its antiarrhythmic effects . Additionally, it has some beta-adrenergic receptor blocking activity, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Propafenone: The parent compound, which has similar sodium and calcium channel activity but higher beta-blocking activity.
N-Despropylpropafenone: Another metabolite with weaker sodium channel activity but equivalent beta-receptor affinity.
Uniqueness
5-Hydroxy Propafenone Sulfate is unique due to its specific interaction with HERG channels and its distinct pharmacokinetic properties . Unlike propafenone, it has a lower beta-blocking activity, making it potentially safer for patients with certain cardiovascular conditions .
Properties
CAS No. |
1346598-57-9 |
|---|---|
Molecular Formula |
C₂₁H₂₇NO₇S |
Molecular Weight |
437.52 |
Synonyms |
1-[5-Hydroxy-2-[2-sulfo-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone; 1-[5-Hydroxy-2-[3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone Sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


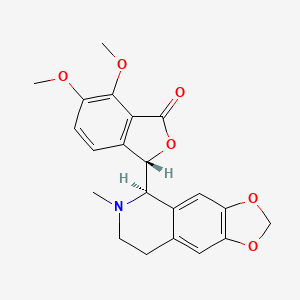
![D-[1-2H]Mannose](/img/structure/B1146200.png)
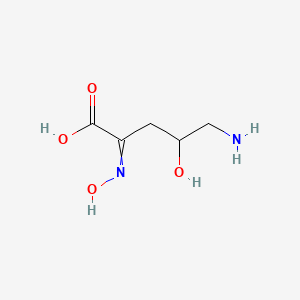

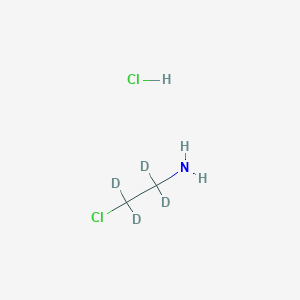
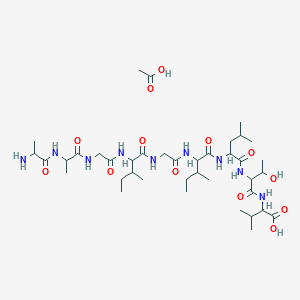
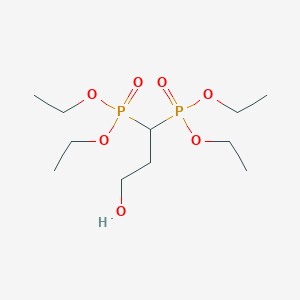
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B1146219.png)
